molecular formula C18H15ClN4OS B11043127 3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043127
M. Wt: 370.9 g/mol
InChI Key: UMHFCNKAELNNMT-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both triazole and thiadiazole rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method involves the reaction of 2-chlorobenzohydrazide with 4-propoxybenzoyl isothiocyanate under reflux conditions in the presence of a base such as triethylamine. The reaction mixture is then subjected to cyclization by heating with phosphorus oxychloride to yield the desired triazolothiadiazole compound .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolothiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studies have shown that triazolothiadiazole derivatives exhibit significant antimicrobial, antifungal, and antiviral activities. This compound is being explored for its potential as a therapeutic agent against various infectious diseases.

    Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a potential candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    3-(2-Chlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a methoxy group instead of a propoxy group, which may result in different biological activities and chemical reactivity.

    3-(2-Chlorophenyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The ethoxy derivative may exhibit different pharmacokinetic properties and potency compared to the propoxy derivative.

    3-(2-Chlorophenyl)-6-(4-butoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The butoxy derivative may have enhanced lipophilicity and membrane permeability, affecting its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4OS/c1-2-11-24-13-9-7-12(8-10-13)17-22-23-16(20-21-18(23)25-17)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3

InChI Key

UMHFCNKAELNNMT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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